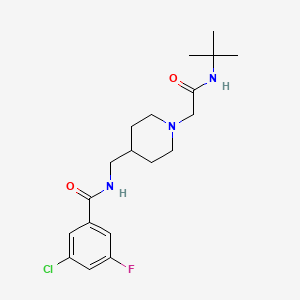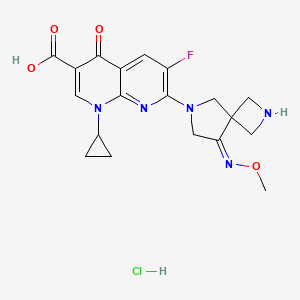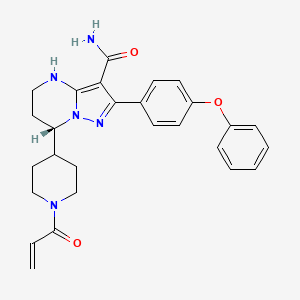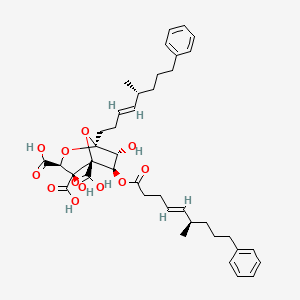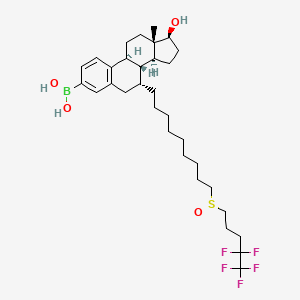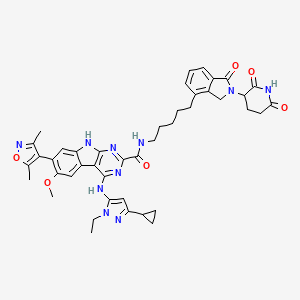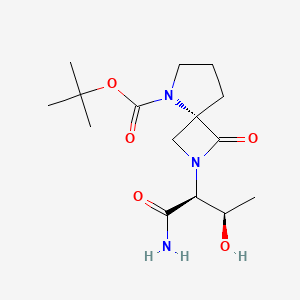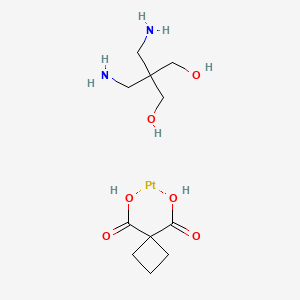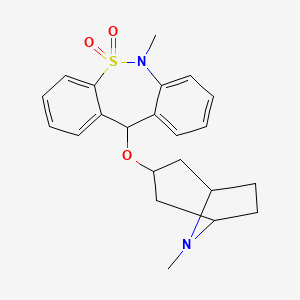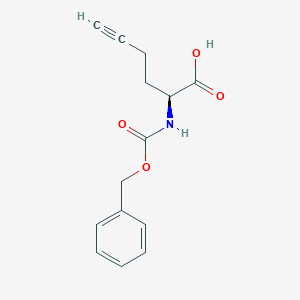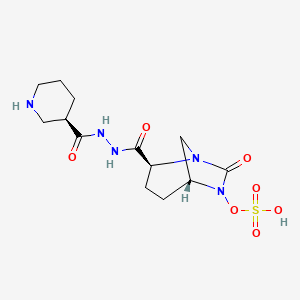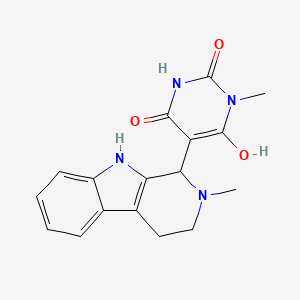![molecular formula C30H38ClN7O3 B612000 2-[[5-chloro-2-[[(6S)-6-[4-(2-hydroxyethyl)piperazin-1-yl]-1-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-yl]amino]pyrimidin-4-yl]amino]-N-methylbenzamide CAS No. 1391712-60-9](/img/structure/B612000.png)
2-[[5-chloro-2-[[(6S)-6-[4-(2-hydroxyethyl)piperazin-1-yl]-1-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-yl]amino]pyrimidin-4-yl]amino]-N-methylbenzamide
Overview
Description
CEP-37440 is a highly selective and potent dual inhibitor of focal adhesion kinase (FAK) and anaplastic lymphoma kinase (ALK). It has shown significant efficacy in inhibiting the proliferation of various cancer cell lines, particularly those associated with inflammatory breast cancer .
Mechanism of Action
Target of Action
CEP-37440 is a potent, orally active dual inhibitor of Focal Adhesion Kinase 1 (FAK1) and Anaplastic Lymphoma Kinase (ALK) . FAK1 is a cytoplasmic tyrosine kinase that localizes to focal adhesions and controls a number of cell pathways including proliferation, viability, and survival . ALK is a receptor tyrosine kinase in the insulin receptor superfamily .
Mode of Action
CEP-37440 decreases cell proliferation by blocking the autophosphorylation kinase activity of FAK1 (Tyr 397) . This inhibition of FAK1 and ALK disrupts their respective signaling pathways, leading to decreased cell proliferation .
Biochemical Pathways
The inhibition of FAK1 and ALK by CEP-37440 affects several biochemical pathways. In particular, it has been shown to regulate genes involved in functions such as cellular growth and proliferation, cell cycle, cell death and survival, and cellular movement and cell-to-cell signaling and interaction . Among them, TGFβ1 and MMP3 were down-regulated and DKK3, CAV1, and TFPI2 were up-regulated by CEP-37440 .
Pharmacokinetics
Analogues structurally related to alk inhibitors have been optimized for metabolic stability, leading to improved metabolic stability, pharmacokinetic parameters, and in vitro activity against clinically derived resistance mutations .
Result of Action
CEP-37440 has been found to be effective against some inflammatory breast cancer (IBC) cells that express high levels of phospho-FAK1 (Tyr397), and its antiproliferative activity is related to its ability to decrease phospho-FAK1 . In vivo, after 7 weeks of CEP-37440 treatment, the breast tumor xenografts were smaller in mice treated with CEP-37440 compared to the controls .
Biochemical Analysis
Biochemical Properties
CEP-37440 interacts with FAK1 and ALK, two key enzymes involved in cell proliferation and survival . It inhibits the autophosphorylation kinase activity of FAK1 (Tyr 397), which is a crucial step in the activation of this enzyme . The IC50 values for FAK and ALK are 2.3 nM and 3.5 nM, respectively .
Cellular Effects
CEP-37440 has been shown to decrease the proliferation of certain IBC cell lines, such as FC-IBC02, SUM190, and KPL4 . It does this by blocking the autophosphorylation kinase activity of FAK1 (Tyr 397) . This compound also affects the expression of genes related to apoptosis, interferon signaling, and cytokines .
Molecular Mechanism
The molecular mechanism of CEP-37440 involves the inhibition of FAK1 and ALK . By blocking the autophosphorylation of FAK1, CEP-37440 disrupts the signaling pathways that promote cell proliferation and survival .
Temporal Effects in Laboratory Settings
In laboratory settings, CEP-37440 has been shown to decrease the proliferation of certain IBC cell lines over time . After 7 weeks of treatment, the breast tumor xenografts in mice treated with CEP-37440 were smaller compared to the controls .
Dosage Effects in Animal Models
In animal models, the effects of CEP-37440 vary with different dosages . At a dosage of 55 mg/kg, CEP-37440 was able to reduce the growth of the primary tumor and inhibit the development of spontaneous metastases in the brain .
Metabolic Pathways
It is known that CEP-37440 inhibits the activity of FAK1 and ALK, which are involved in several cellular processes, including cell proliferation and survival .
Transport and Distribution
Given its ability to inhibit FAK1 and ALK, it is likely that CEP-37440 can penetrate cells to reach these targets .
Subcellular Localization
Given that its targets, FAK1 and ALK, are located in the cytoplasm , it is likely that CEP-37440 also localizes to this region of the cell.
Preparation Methods
The synthesis of CEP-37440 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The compound is typically synthesized through a series of organic reactions, including nucleophilic substitution and cyclization reactions. The industrial production methods for CEP-37440 are designed to ensure high purity and yield, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
CEP-37440 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
CEP-37440 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the inhibition of FAK and ALK, providing insights into the design of new inhibitors.
Biology: It is used to investigate the role of FAK and ALK in cellular processes such as proliferation, migration, and survival.
Medicine: It has shown promise in preclinical models of cancer, particularly inflammatory breast cancer, by inhibiting tumor growth and metastasis.
Industry: It is used in the development of new therapeutic agents targeting FAK and ALK .
Comparison with Similar Compounds
CEP-37440 is unique in its dual inhibition of FAK and ALK, which distinguishes it from other inhibitors that target only one of these kinases. Similar compounds include:
GSK-2256098: A selective FAK inhibitor currently in phase I clinical trials.
VS-6063: Another FAK inhibitor in phase II clinical trials.
VS-6062: A FAK inhibitor in phase I clinical trials.
VS-4718: A FAK inhibitor in phase I clinical trials.
These compounds share similar mechanisms of action but differ in their selectivity and potency.
Properties
IUPAC Name |
2-[[5-chloro-2-[[(6S)-6-[4-(2-hydroxyethyl)piperazin-1-yl]-1-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-yl]amino]pyrimidin-4-yl]amino]-N-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H38ClN7O3/c1-32-29(40)23-7-3-4-9-25(23)34-28-24(31)19-33-30(36-28)35-26-11-10-20-18-21(6-5-8-22(20)27(26)41-2)38-14-12-37(13-15-38)16-17-39/h3-4,7,9-11,19,21,39H,5-6,8,12-18H2,1-2H3,(H,32,40)(H2,33,34,35,36)/t21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCSHRERPHLTPEE-NRFANRHFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC=C1NC2=NC(=NC=C2Cl)NC3=C(C4=C(CC(CCC4)N5CCN(CC5)CCO)C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)C1=CC=CC=C1NC2=NC(=NC=C2Cl)NC3=C(C4=C(C[C@H](CCC4)N5CCN(CC5)CCO)C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H38ClN7O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301025939 | |
| Record name | 2-((5-Chloro-2-(((6S)-6,7,8,9-tetrahydro-6-(4-(2-hydroxyethyl)-1-piperazinyl)-1-methoxy-5H-benzocyclohepten-2-yl)amino)-4-pyrimidinyl)amino)-N-methyl-benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301025939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
580.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1391712-60-9 | |
| Record name | CEP-37440 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1391712609 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CEP-37440 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13060 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2-((5-Chloro-2-(((6S)-6,7,8,9-tetrahydro-6-(4-(2-hydroxyethyl)-1-piperazinyl)-1-methoxy-5H-benzocyclohepten-2-yl)amino)-4-pyrimidinyl)amino)-N-methyl-benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301025939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CEP-37440 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O3MNS8782H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


